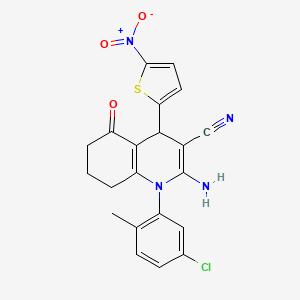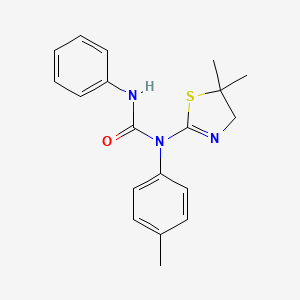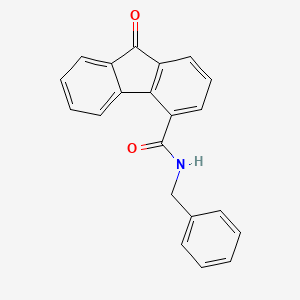![molecular formula C12H12N4O B11487016 1,2,2-Tricyanospiro[2.5]octane-1-carboxamide](/img/structure/B11487016.png)
1,2,2-Tricyanospiro[2.5]octane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2-Tricyanospiro[25]octane-1-carboxamide is a unique chemical compound characterized by its spirocyclic structure and multiple cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,2-Tricyanospiro[2.5]octane-1-carboxamide typically involves the reaction of carbonyl compounds with malononitrile in the presence of specific reagents. One efficient method includes the use of N-halosulfonamides, which facilitate the formation of the spirocyclic structure through a series of Michael addition, halogenation, and intramolecular ring-closing reactions .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of efficient and cost-effective reagents, along with optimized reaction conditions, can facilitate the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1,2,2-Tricyanospiro[2.5]octane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The cyano groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
1,2,2-Tricyanospiro[2.5]octane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 1,2,2-Tricyanospiro[2.5]octane-1-carboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved include radical mechanisms, where the compound undergoes radical formation and subsequent reactions .
Comparison with Similar Compounds
6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile: Similar spirocyclic structure with multiple cyano groups.
N-Isopentyl-6-azaspiro[2.5]octane-1-carboxamide: Another spirocyclic compound with different functional groups.
Uniqueness: 1,2,2-Tricyanospiro[2.5]octane-1-carboxamide is unique due to its specific arrangement of cyano groups and the spirocyclic core. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and materials science.
Properties
Molecular Formula |
C12H12N4O |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
1,1,2-tricyanospiro[2.5]octane-2-carboxamide |
InChI |
InChI=1S/C12H12N4O/c13-6-11(7-14)10(4-2-1-3-5-10)12(11,8-15)9(16)17/h1-5H2,(H2,16,17) |
InChI Key |
WCFPJBNZZXVUMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(C2(C#N)C(=O)N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(morpholin-4-ylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11486933.png)

![N-(2-{[(4-bromophenyl)acetyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486945.png)
![2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-oxo-1-phenylpropyl)acetamide](/img/structure/B11486952.png)
![4-(3-Chlorophenyl)-6-{4-[(7-chloroquinolin-4-yl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11486957.png)
![6-(4-Bromophenyl)-2-(4-methylphenyl)imidazo[1,2-b][1,2,4]triazine 4-oxide](/img/structure/B11486962.png)
![Methyl 3-({3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate](/img/structure/B11486966.png)

![3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(pyridin-2-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486991.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1H-indol-3-ylacetyl)amino]-2-(4-methoxyphenyl)acetamide](/img/structure/B11487001.png)
![1-(2-fluorophenyl)-6-propyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11487006.png)
![1,1-Diphenyl-4-[2-(pyridin-3-yl)piperidin-1-yl]but-2-yn-1-ol](/img/structure/B11487007.png)
![(2E)-1,3-benzothiazol-2-yl[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanenitrile](/img/structure/B11487008.png)
